N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
説明
This compound features a benzamide core with two distinct substituents: a 5-chloroindole moiety and a 3,5-dimethyl-4-nitropyrazole group. The indole system, a bicyclic aromatic heterocycle, is substituted with a chlorine atom at position 5, enhancing electron-withdrawing properties. The pyrazole ring is substituted with methyl groups (electron-donating) at positions 3 and 5 and a nitro group (strongly electron-withdrawing) at position 4.
特性
IUPAC Name |
N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-13-21(28(30)31)14(2)27(26-13)12-15-4-3-5-16(8-15)22(29)25-11-17-10-24-20-7-6-18(23)9-19(17)20/h3-10,24H,11-12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQUCKHKVASKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NCC3=CNC4=C3C=C(C=C4)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential side effects.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide
- Molecular Formula : C31H35ClN8O2
- Molecular Weight : 587.115 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The indole and pyrazole moieties are known for their roles in modulating various signaling pathways:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Such inhibition can lead to reduced cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Biological Activity Against Cancer Cell Lines
Recent studies have evaluated the efficacy of N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 0.46 | Apoptosis induction |
| A549 (Lung) | 0.28 | CDK inhibition |
| HepG2 (Liver) | 0.74 | Cell cycle arrest |
| HCT116 (Colon) | 0.39 | Inhibition of Aurora-A kinase |
Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, researchers synthesized several derivatives of the compound and assessed their anticancer activity against MCF7 and A549 cell lines. The most potent derivative exhibited an IC50 value of 0.28 µM against A549 cells, suggesting significant anticancer potential .
Study 2: Toxicity Evaluation
Another study focused on evaluating the cytotoxic effects of this compound on normal human cells (HEK293). Results indicated that the compound displayed low toxicity, with IC50 values significantly higher than those observed in cancer cells, suggesting a favorable therapeutic window .
類似化合物との比較
Research Implications
- Nitro group impact : The nitro substituent could improve oxidative stability but may reduce metabolic longevity compared to chloro or methyl groups.
- Synthetic scalability : Moderate yields in analogs (60–70%) suggest the target’s synthesis may require optimization for industrial-scale production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
